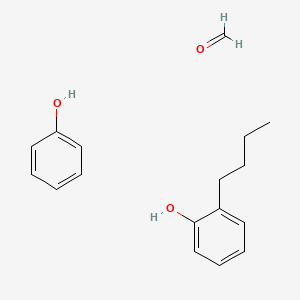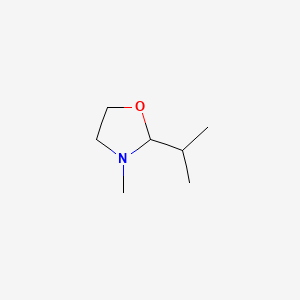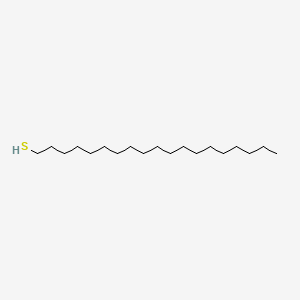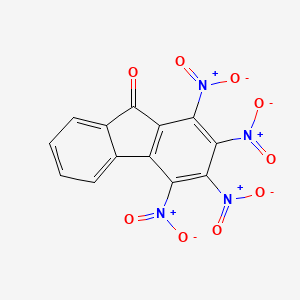![molecular formula C11H20NO3P B14655640 Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate CAS No. 51805-11-9](/img/structure/B14655640.png)
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a phosphoryl group, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a phosphorylating agent. Common reagents used in this process include ethanol and propanoic acid, with the reaction being catalyzed by an acid such as sulfuric acid . The reaction conditions often require heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in these interactions, often participating in phosphorylation reactions that regulate various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is unique due to the presence of the phosphoryl group, which imparts distinct chemical and biological properties. This makes it more versatile in scientific research and industrial applications compared to simpler esters .
Eigenschaften
CAS-Nummer |
51805-11-9 |
|---|---|
Molekularformel |
C11H20NO3P |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
ethyl 3-[2-cyanopropyl(ethyl)phosphoryl]propanoate |
InChI |
InChI=1S/C11H20NO3P/c1-4-15-11(13)6-7-16(14,5-2)9-10(3)8-12/h10H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
KPGPXQQTQRPXMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCP(=O)(CC)CC(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


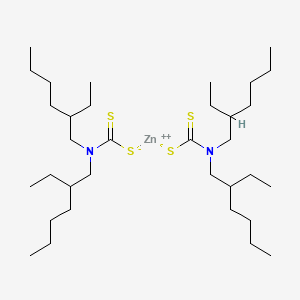
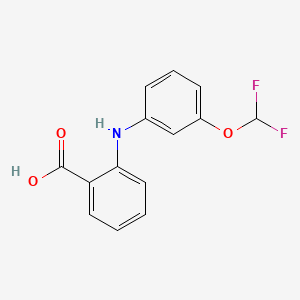
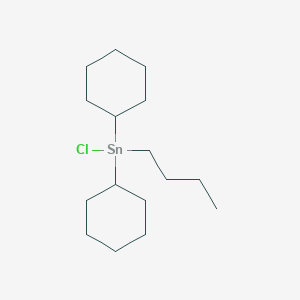

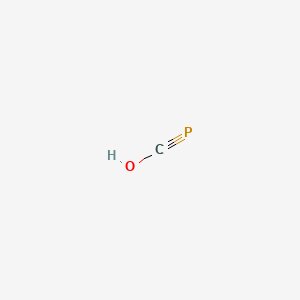
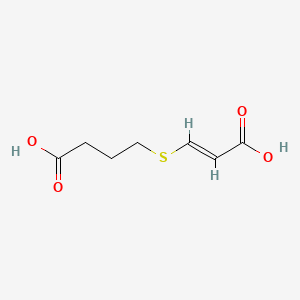
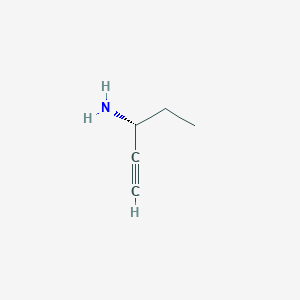
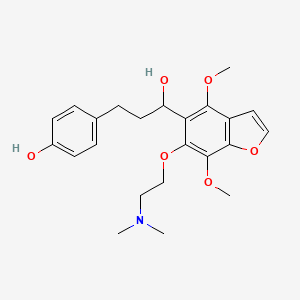
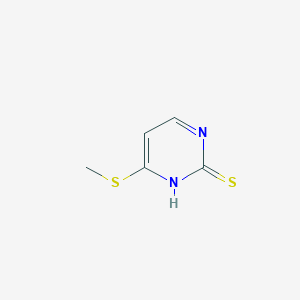
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
